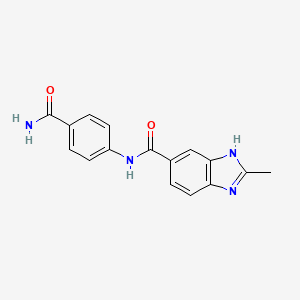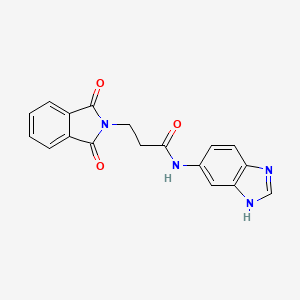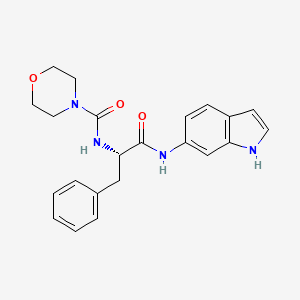![molecular formula C17H17N7O2 B10988751 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the 1,2,4-triazolo[4,3-b]pyridazin family. Its chemical structure features a 1-methyl-1H-benzimidazole moiety linked to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine scaffold. Let’s break it down:
1-Methyl-1H-benzimidazole: This heterocyclic compound contains a benzene ring fused with an imidazole ring, and it often exhibits biological activity.
6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine: This fused ring system combines a triazole ring (with nitrogen atoms at positions 1 and 2) and a pyridazine ring (with nitrogen atoms at positions 3 and 4). The methoxy group adds further complexity.
Preparation Methods
The synthetic routes to this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have optimized its synthesis. Here’s a general outline:
- Construction of the Triazolo[4,3-b]pyridazine Core:
- Start with a suitable precursor containing the triazole and pyridazine moieties.
- Cyclize the precursor under specific conditions to form the fused ring system.
- Introduction of the Benzimidazole Group:
- Introduce the 1-methyl-1H-benzimidazole moiety via a coupling reaction.
- Optimize reaction conditions to achieve high yields.
Chemical Reactions Analysis
This compound participates in various reactions:
- Oxidation and Reduction:
- Undergoes oxidation or reduction at specific positions.
- Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
- Substitution Reactions:
- Reacts with nucleophiles or electrophiles.
- Examples include nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (SEAr).
- Major Products:
- The exact products depend on reaction conditions.
- Isolation and characterization are crucial to identify intermediates and final products.
Scientific Research Applications
This compound’s versatility extends across scientific domains:
- Medicine:
- Investigated as a potential antitubercular agent .
- Its inhibitory activity against Mtb shikimate dehydrogenase makes it promising for tuberculosis treatment.
- Chemistry:
- Used in synthetic chemistry as a building block for more complex molecules.
- Researchers explore its reactivity and functionalization.
- Biology:
- Studied for its impact on cellular processes.
- May interact with specific proteins or pathways.
Mechanism of Action
Target: (Mt SD).
Mode of Action: Inhibition of Mt SD disrupts chorismate biosynthesis, essential for bacterial survival.
Pathways: Interferes with aromatic amino acid synthesis.
Comparison with Similar Compounds
Uniqueness: Its specific combination of fused rings and functional groups sets it apart.
Similar Compounds: Explore related triazolo[4,3-b]pyridazines and benzimidazole derivatives.
Properties
Molecular Formula |
C17H17N7O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C17H17N7O2/c1-23-10-18-12-9-11(3-4-13(12)23)19-16(25)7-5-14-20-21-15-6-8-17(26-2)22-24(14)15/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,25) |
InChI Key |
QTJJSGIWNFPFHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10988669.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10988682.png)

![Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10988708.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)

![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10988726.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10988732.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10988737.png)

![1-(4-Methoxybenzyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10988757.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B10988762.png)
![methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10988770.png)
